4-Oxofenretinide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
4-Oxofenretinide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a compound of significant interest in oncology research.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of 4-Oxofenretinide. It details experimental protocols for its synthesis and for key biological assays, presents quantitative data on its activity, and visualizes its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Discovery and Significance
4-Oxofenretinide was first identified as a more polar metabolite of fenretinide in human plasma and in tumor cells.[2] Subsequent studies revealed that this metabolite is not merely a breakdown product but possesses potent anti-cancer properties, often exceeding the activity of its parent compound.[2] A key finding is that 4-Oxofenretinide demonstrates efficacy in both fenretinide-sensitive and fenretinide-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2] Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell types has positioned it as a promising candidate for further preclinical and clinical investigation.
Chemical Synthesis of 4-Oxofenretinide
The synthesis of 4-Oxofenretinide is typically achieved through the coupling of 4-oxoretinoic acid with 4-aminophenol. The following protocol is a composite of described methods.
Experimental Protocol: Synthesis of 4-Oxofenretinide
Materials and Reagents:
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4-oxoretinoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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4-aminophenol
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Anhydrous Dichloromethane (DCM)
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Anhydrous Triethylamine (TEA) or Pyridine
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
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Argon or Nitrogen gas
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
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Activation of 4-oxoretinoic acid:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-oxoretinoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C using an ice bath.
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Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution.
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Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. This step forms the highly reactive 4-oxoretinoyl chloride.
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Amide Coupling:
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In a separate flask, dissolve 4-aminophenol (1 equivalent) and triethylamine or pyridine (1.5-2 equivalents) in anhydrous DCM.
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Cool this solution to 0°C.
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Slowly add the freshly prepared 4-oxoretinoyl chloride solution from step 1 to the 4-aminophenol solution via a dropping funnel.
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Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
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Work-up and Purification:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude 4-Oxofenretinide using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield 4-Oxofenretinide as a yellow solid.
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Biological Activity and Mechanisms of Action
4-Oxofenretinide exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including ovarian, breast, and neuroblastoma. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.
Cell Cycle Arrest at G2/M Phase
4-Oxofenretinide treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1, which are critical for the G2 to M transition.
Induction of Apoptosis via Caspase-9 Activation
A hallmark of 4-Oxofenretinide's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.
Quantitative Analysis of Biological Activity
The anti-proliferative effects of 4-Oxofenretinide have been quantified in numerous studies. The following tables summarize key data.
Table 1: In Vitro Anti-proliferative Activity of 4-Oxofenretinide (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780 | Ovarian | ~2.5 | |
| A2780/HPR | Ovarian (Fenretinide-resistant) | ~3.0 | |
| IGROV-1 | Ovarian | ~4.0 | |
| MCF-7 | Breast | ~3.5 | |
| T47D | Breast | ~4.5 | |
| HTB-10 | Neuroblastoma | ~1.5 | |
| SH-SY5Y | Neuroblastoma | ~2.0 |
Table 2: Pharmacokinetic Parameters of 4-Oxofenretinide in Humans (Oral Administration of Fenretinide)
| Parameter | Value | Units | Reference |
| Cₘₐₓ (at steady state) | 0.4 - 5 | µM | |
| Tₘₐₓ | Not explicitly stated | hours | |
| AUC | Not explicitly stated | µM*h |
Experimental Protocols for Biological Assays
The following are detailed protocols for key assays used to characterize the biological activity of 4-Oxofenretinide.
Cell Viability Assay (Sulforhodamine B - SRB)
Procedure:
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Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
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Drug Treatment: Treat cells with a serial dilution of 4-Oxofenretinide (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO or ethanol, not exceeding 0.1% final concentration).
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Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
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Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
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Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
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Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Procedure:
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Cell Culture and Treatment: Culture cells in 6-well plates and treat with 4-Oxofenretinide (e.g., 5-10 µM) for 24-48 hours.
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Fixation: Wash the cell pellet with PBS and then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Procedure:
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Cell Culture and Treatment: Culture cells and treat with 4-Oxofenretinide as described for the cell cycle analysis.
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Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
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Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Conclusion
4-Oxofenretinide, an active metabolite of fenretinide, displays significant potential as an anti-cancer agent. Its ability to induce G2/M cell cycle arrest and apoptosis through a caspase-9-dependent mechanism, even in fenretinide-resistant cells, makes it a compelling subject for further drug development. The detailed synthetic and biological protocols provided in this guide are intended to facilitate continued research into this promising molecule and its therapeutic applications. The presented quantitative data underscores its potent in vitro activity, and further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
